BenchChemオンラインストアへようこそ!

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole

Lipophilicity Drug design Matched molecular pair analysis

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole (CAS 1105234-64-7, molecular formula C₁₆H₁₃ClN₂O₃S, MW 348.8) is a 3,5-disubstituted 1,2,4-oxadiazole derivative. It features an m-tolyl group at the 3-position and a 4-chlorophenylsulfonylmethyl moiety at the 5-position.

Molecular Formula C16H13ClN2O3S
Molecular Weight 348.8
CAS No. 1105234-64-7
Cat. No. B2414664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole
CAS1105234-64-7
Molecular FormulaC16H13ClN2O3S
Molecular Weight348.8
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O3S/c1-11-3-2-4-12(9-11)16-18-15(22-19-16)10-23(20,21)14-7-5-13(17)6-8-14/h2-9H,10H2,1H3
InChIKeyWOEFVOZAPBZWHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole (CAS 1105234-64-7): Core Scaffold and Physicochemical Identity for Procurement Decision-Making


5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole (CAS 1105234-64-7, molecular formula C₁₆H₁₃ClN₂O₃S, MW 348.8) is a 3,5-disubstituted 1,2,4-oxadiazole derivative. It features an m-tolyl group at the 3-position and a 4-chlorophenylsulfonylmethyl moiety at the 5-position . The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold widely employed as a metabolically stable bioisostere of ester and amide functionalities in medicinal chemistry [1]. Systematic matched-pair analysis across the AstraZeneca compound collection has demonstrated that the 1,2,4-oxadiazole regioisomer exhibits approximately 1.2 log D units higher lipophilicity than its 1,3,4-oxadiazole counterpart, a quantifiable differentiation relevant to membrane permeability and target engagement profiling [2].

Why Generic 1,2,4-Oxadiazole Substitution Fails: The Quantifiable Impact of the 4-Chlorophenylsulfonyl and m-Tolyl Substituents on Compound Selection


Within the 5-(arylsulfonylmethyl)-3-(m-tolyl)-1,2,4-oxadiazole sub-series, the electronic character of the para-substituent on the sulfonyl aryl ring is the principal variable governing physicochemical and pharmacological properties. The 4-chlorophenyl substituent (Hammett σₚ = +0.23) exerts an electron-withdrawing inductive effect that is absent in the unsubstituted phenyl analog (CAS 1105200-09-6, σₚ = 0.00) and directionally opposite to the 4-methoxyphenyl analog (CAS 1105206-68-5, σₚ = −0.27) [1]. These electronic differences modulate the sulfonyl group's hydrogen-bond acceptor strength, the overall molecular dipole moment, and consequently target-binding interactions [2]. Furthermore, the chlorine atom contributes an additional +34.4 Da in molecular mass and an estimated π log P increment of approximately +0.7 units relative to the unsubstituted phenyl comparator, altering both passive membrane permeability and non-specific protein binding profiles [3]. Substituting any in-class analog without accounting for these quantifiable electronic and lipophilicity differences risks altering structure-activity relationships in a non-linear and unpredictable manner.

Quantitative Differentiation Evidence for 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole vs. Closest Analogs


Regioisomeric Lipophilicity Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Scaffold (Class-Level Inference)

In a systematic matched molecular pair analysis of the AstraZeneca compound collection, the 1,2,4-oxadiazole regioisomer consistently exhibits higher lipophilicity than the corresponding 1,3,4-oxadiazole matched pair. The median log D difference between the two regioisomers is 1.2 log D units, representing approximately one order of magnitude higher lipophilicity for the 1,2,4-oxadiazole scaffold [1]. This differential is attributed to intrinsically different charge distributions and dipole moments between the regioisomeric forms [2]. Since the target compound (CAS 1105234-64-7) bears the 1,2,4-oxadiazole core, it inherits this quantifiable lipophilicity advantage, which is directly relevant to membrane permeability, tissue distribution, and target engagement profiling in cellular assays.

Lipophilicity Drug design Matched molecular pair analysis 1,2,4-Oxadiazole log D

Electronic Substituent Differentiation: 4-Chlorophenyl vs. Unsubstituted Phenyl Sulfonyl in 3-(m-Tolyl)-1,2,4-Oxadiazole Series

The 4-chlorophenyl substituent on the sulfonyl group of CAS 1105234-64-7 carries a Hammett σₚ value of +0.23, indicating a moderate electron-withdrawing inductive effect [1]. In contrast, the closest unsubstituted phenyl analog (5-((phenylsulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole, CAS 1105200-09-6) has a σₚ of 0.00, and the 4-methoxyphenyl analog (CAS 1105206-68-5) has a σₚ of −0.27 (electron-donating) . This +0.23 σₚ differential for the target compound translates to a measurably altered electron density at the sulfonyl oxygen atoms, affecting hydrogen-bond acceptor basicity and the overall molecular dipole moment. In the broader 1,2,4-oxadiazole sulfonyl series evaluated by Khatik et al. (2012), electron-deficient aromatic rings on the sulfonyl-bearing side chain correlated with enhanced cytotoxicity against DU-145 prostate cancer cells, with the most active sulfonyl derivatives achieving IC₅₀ values of 0.50–5.1 μM [2].

Hammett constant SAR Electron-withdrawing group Sulfonyl Structure-activity relationship

Class-Level Anti-Prostate Cancer Activity of 1,2,4-Oxadiazole Sulfonyl Derivatives: Benchmarking Against Doxorubicin

Khatik et al. (2012) evaluated a series of sulfide and sulfonyl 1,2,4-oxadiazole derivatives against DU-145 androgen-independent prostate cancer cells using the MTT assay [1]. Six sulfonyl-containing compounds were identified as potential anti-prostate cancer agents with IC₅₀ values ranging from 0.50 to 5.1 μM [2]. The most potent sulfonyl derivative, compound 8(c)(iii), exhibited an IC₅₀ of 0.50 μM, representing 11.6-fold greater potency than doxorubicin (IC₅₀ = 5.8 μM) [3]. These active compounds also demonstrated good activity on PC-3 androgen-independent cells while showing only moderate activity on LNCaP androgen-dependent cells, suggesting a mechanism of action distinct from the anti-androgen bicalutamide [4]. Critically, very low cytotoxicity was observed on non-cancerous MCF-10A cells, indicating a favorable therapeutic window for this chemotype [5]. While the specific compound CAS 1105234-64-7 was not directly tested in this study, it shares the core 1,2,4-oxadiazole-sulfonyl pharmacophore and the electron-deficient aryl substitution pattern associated with enhanced activity.

Prostate cancer DU-145 Cytotoxicity IC50 Sulfonyl oxadiazole MTT assay

Lipophilicity-Driven Membrane Permeability Differentiation: 4-Chlorophenyl vs. Unsubstituted Phenyl Sulfonyl Analog

The aromatic chlorine substituent contributes an estimated π value of approximately +0.71 to the overall log P of the molecule relative to the unsubstituted phenyl analog [1]. For the target compound (MW 348.8, containing one chlorine atom), this translates to a predicted log P approximately 0.7 units higher than 5-((phenylsulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole (CAS 1105200-09-6, MW 314.4). The 1,2,4-oxadiazole core itself contributes higher intrinsic lipophilicity compared to the 1,3,4-isomer (median Δ log D = +1.2) [2]. The combined effect of the 1,2,4-oxadiazole scaffold and the 4-chlorophenyl substituent positions CAS 1105234-64-7 at a distinctly higher lipophilicity point in the drug-like chemical space, which is relevant to blood-brain barrier penetration potential, intracellular target access, and potential non-specific protein binding considerations [3].

Lipophilicity log P Membrane permeability 4-Chlorophenyl Drug-likeness

Metabolic Stability Advantage of the 1,2,4-Oxadiazole Bioisostere Over Ester and Amide Functionalities

The 1,2,4-oxadiazole ring is a well-established bioisostere of ester and amide functional groups, offering enhanced resistance to hydrolytic metabolism while retaining similar hydrogen-bonding geometry [1]. In the comprehensive AstraZeneca matched-pair analysis, metabolic stability differences were observed between 1,2,4- and 1,3,4-oxadiazole isomers, though the 1,3,4-isomer generally demonstrated more favorable metabolic stability [2]. For CAS 1105234-64-7, the presence of both the 1,2,4-oxadiazole core (resistant to esterase/amidase-mediated hydrolysis compared to ester/amide analogs) and the sulfonyl linker (metabolically distinct from thioether analogs which are susceptible to oxidative metabolism) provides a dual metabolic stabilization strategy [3]. The sulfonyl group is in its highest oxidation state, eliminating the oxidative liability present in sulfide-containing 1,2,4-oxadiazole analogs that were also evaluated in the Khatik et al. series [4].

Metabolic stability Bioisostere Hydrolysis resistance 1,2,4-Oxadiazole Pharmacokinetics

Recommended Application Scenarios for 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole Based on Quantified Differentiation Evidence


Prostate Cancer Drug Discovery: Screening Against Androgen-Independent Cell Lines (DU-145, PC-3)

CAS 1105234-64-7 is a structurally appropriate candidate for prostate cancer-focused screening cascades. The 1,2,4-oxadiazole sulfonyl chemotype has demonstrated validated activity against DU-145 androgen-independent prostate cancer cells with IC₅₀ values ranging from 0.50 to 5.1 μM, and the most active sulfonyl derivative (8(c)(iii)) showed 11.6-fold greater potency than doxorubicin [1]. Importantly, these compounds exhibited low cytotoxicity on non-cancerous MCF-10A cells, supporting a therapeutically relevant selectivity window [2]. The electron-withdrawing 4-chlorophenyl substituent (σₚ = +0.23) in CAS 1105234-64-7 aligns with the SAR trend associating electron-deficient aryl rings with enhanced potency in this series [3].

Medicinal Chemistry: Lipophilicity-Driven Lead Optimization for CNS-Penetrant Candidates

The combined lipophilicity contributions of the 1,2,4-oxadiazole core (Δ log D ≈ +1.2 vs. 1,3,4-oxadiazole) [1] and the 4-chlorophenyl substituent (π ≈ +0.71) [2] position CAS 1105234-64-7 at a higher log P/D point than its closest analogs. This profile is advantageous for CNS drug discovery programs requiring enhanced passive blood-brain barrier permeability. The estimated overall log P elevation of approximately +1.9 units compared to a hypothetical 1,3,4-oxadiazole-phenyl analog provides a quantifiable basis for selecting this compound in neuroscience-focused phenotypic or target-based screening.

Chemical Biology Tool Compound: Sulfonyl Oxidation State Probe for Target Engagement Studies

The sulfonyl group (S(VI) oxidation state) in CAS 1105234-64-7 provides a metabolically inert linker compared to sulfide (S(II)) analogs, which are susceptible to CYP450-mediated S-oxidation and demonstrate negligible anticancer activity (IC₅₀ > 100 μM on DU-145 cells) [1]. This oxidative stability makes the compound suitable as a chemical probe for target engagement studies where metabolic integrity is critical. Additionally, the 1,2,4-oxadiazole ring serves as a hydrolysis-resistant bioisostere of ester/amide linkages [2], further supporting its utility in cellular assays requiring extended incubation periods.

Structure-Activity Relationship (SAR) Library Expansion: 4-Chlorophenyl as a Key Diversity Point

For research programs building focused libraries around the 5-(arylsulfonylmethyl)-3-(m-tolyl)-1,2,4-oxadiazole scaffold, CAS 1105234-64-7 represents a critical SAR data point at the electron-withdrawing end of the Hammett substituent spectrum (σₚ = +0.23) [1]. When procured alongside the unsubstituted phenyl (σₚ = 0.00; CAS 1105200-09-6) and 4-methoxyphenyl (σₚ = −0.27; CAS 1105206-68-5) analogs, the three compounds establish a quantitative electronic gradient spanning Δσₚ = 0.50 across the series [2]. This enables systematic correlation of electronic effects with biological activity in a controlled scaffold context.

Quote Request

Request a Quote for 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.